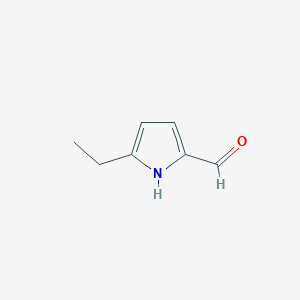
7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione: is a synthetic compound belonging to the purine family It is characterized by its unique structure, which includes a hexyl chain, dimethyl groups, and a phenacylsulfanyl moiety attached to the purine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors One common method involves the alkylation of 1,3-dimethylxanthine with hexyl bromide to introduce the hexyl group
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The phenacylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenacylsulfanyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the phenacyl position with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to reflux.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, low temperature (0°C to room temperature).
Substitution: Potassium carbonate, dimethylformamide as solvent, reflux conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted phenacyl derivatives.
科学的研究の応用
Chemistry: In chemistry, 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships of purine derivatives.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, analgesic, or anticancer activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The phenacylsulfanyl group may play a crucial role in binding to these targets, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways involved in inflammation or cancer progression.
類似化合物との比較
- 7-Hexyl-1,3-dimethyl-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-Hexyl-1,3-dimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-Hexyl-1,3-dimethyl-8-((1-naphthylmethyl)thio)-3,7-dihydro-1H-purine-2,6-dione
Comparison: Compared to these similar compounds, 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione is unique due to the presence of the phenacylsulfanyl group. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development. The hexyl chain and dimethyl groups also contribute to its lipophilicity and overall molecular properties, differentiating it from other purine derivatives.
特性
CAS番号 |
487023-56-3 |
|---|---|
分子式 |
C21H26N4O3S |
分子量 |
414.52 |
IUPAC名 |
7-hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C21H26N4O3S/c1-4-5-6-10-13-25-17-18(23(2)21(28)24(3)19(17)27)22-20(25)29-14-16(26)15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3 |
InChIキー |
WXCUCNAWBWEUHA-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2604823.png)





![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2604833.png)


![4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2604838.png)
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2604839.png)

